Bongkrekate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

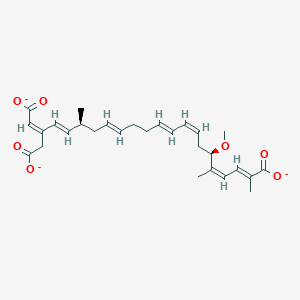

Bongkrekate, also known as bongkrekic acid, is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is commonly found in fermented coconut or corn products contaminated by this bacterium.

Méthodes De Préparation

Bongkrekate is naturally produced by Burkholderia gladioli pathovar cocovenenans. The industrial production of this compound involves the fermentation of coconut or corn products contaminated with this bacterium. The synthetic preparation of this compound is complex due to its highly unsaturated tricarboxylic acid structure. One method involves the use of diazo-methane to prepare labeled this compound for research purposes .

Analyse Des Réactions Chimiques

Bongkrekate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Bongkrekate has several scientific research applications, including:

Chemistry: Used as a tool to study mitochondrial function and the role of ADP/ATP translocase in cellular metabolism.

Biology: Employed in research on mitochondrial toxins and their effects on cellular respiration.

Medicine: Investigated for its potential use in studying mitochondrial diseases and developing therapeutic interventions.

Industry: Utilized in food safety research to understand and prevent foodborne illnesses caused by Burkholderia gladioli pathovar cocovenenans

Mécanisme D'action

Bongkrekate exerts its effects by inhibiting the mitochondrial ADP/ATP translocase, also known as the adenine nucleotide translocator. This inhibition prevents the exchange of ATP and ADP across the mitochondrial membrane, leading to a disruption in cellular energy metabolism. The molecular targets of this compound include the ADP/ATP translocase and other components of the mitochondrial inner membrane .

Comparaison Avec Des Composés Similaires

Bongkrekate is unique among mitochondrial toxins due to its specific inhibition of the ADP/ATP translocase. Similar compounds include:

Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.

Oligomycin: Inhibits the mitochondrial ATP synthase, affecting ATP production.

Cyanide: Inhibits cytochrome c oxidase in the electron transport chain, leading to rapid cellular toxicity. This compound’s uniqueness lies in its specific inhibition of the ADP/ATP translocase, making it a valuable tool for studying mitochondrial function and energy metabolism

Propriétés

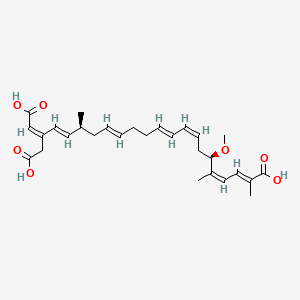

Formule moléculaire |

C28H35O7-3 |

|---|---|

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxylatomethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |

Clé InChI |

SHCXABJSXUACKU-WUTQZGRKSA-K |

SMILES isomérique |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)[O-])/C)OC)/C=C/C(=C\C(=O)[O-])/CC(=O)[O-] |

SMILES canonique |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)

![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)

![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)

![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)